4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
Description
4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by multiple functional groups. Its core structure includes a fluorinated benzene ring substituted with a methyl group at the 3-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further linked to a morpholinoethyl moiety and a 1-methylindolin-5-yl group, conferring unique steric and electronic properties.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-16-13-19(4-5-20(16)23)30(27,28)24-15-22(26-9-11-29-12-10-26)17-3-6-21-18(14-17)7-8-25(21)2/h3-6,13-14,22,24H,7-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPITBWELUNPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction.
Formation of the Benzenesulfonamide Core: The final step involves the sulfonation of the benzene ring followed by the attachment of the indoline and morpholine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonamides.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key motifs, such as benzenesulfonamide cores, fluorinated aromatic systems, or morpholinoethyl groups. Below is an analysis based on evidence-derived analogs:
Benzenesulfonamide Derivatives
- N-butyl-benzenesulfonamide (): This simpler analog lacks the fluorinated benzene ring and morpholinoethyl-indoline substituents. Its shorter alkyl chain (butyl vs. morpholinoethyl) reduces steric bulk and polarity, likely diminishing receptor-binding specificity compared to the target compound .
Fluorinated Aromatic Systems
Morpholinoethyl-Containing Compounds
- 2-Morpholinoethyl (E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate (): This ester derivative shares the morpholinoethyl group but lacks the sulfonamide functionality. The morpholine ring likely contributes to solubility and hydrogen-bonding capacity, a trait retained in the target compound .
Structural and Functional Analysis Table
Key Research Findings and Implications
Fluorine Substituents: The 4-fluoro group in the target compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs like N-ethyl-2-methyl-benzenesulfonamide .
Morpholinoethyl Moieties: The morpholine ring’s oxygen atoms likely enhance aqueous solubility, a feature observed in ester derivatives from but absent in simpler sulfonamides .
Biological Activity
4-Fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological mechanisms, and its efficacy based on recent studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 351.44 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound primarily revolves around its role as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in various oncogenic signaling pathways. By inhibiting this interaction, the compound may disrupt cell proliferation and promote apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted its potential as a therapeutic agent against malignant mesothelioma and other cancers. The following table summarizes key findings from various research studies:
Case Studies
- In Vitro Studies : In a study examining the effects on malignant mesothelioma cell lines, treatment with 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, indicating its potential efficacy as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
